molecular formula C18H16I3NO4 B14712997 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid CAS No. 23197-57-1

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid

Cat. No.: B14712997
CAS No.: 23197-57-1
M. Wt: 691.0 g/mol
InChI Key: LRJORYLDOVGSIS-UHFFFAOYSA-N
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Description

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that features a combination of aromatic rings, iodine atoms, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:

    Acetamidation: The acetamido group can be introduced through the reaction of the iodinated compound with N-methylacetamide under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the iodinated acetamido compound with o-tolylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the acetamido group.

    Reduction: Reduction reactions may target the iodine atoms or the acetamido group.

    Substitution: Halogen atoms like iodine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated or deacetylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of this compound might be explored for their potential as imaging agents due to the presence of iodine, which is useful in radiographic imaging.

Medicine

The compound or its derivatives could be investigated for pharmaceutical applications, such as anti-inflammatory or anticancer agents, given the bioactivity of similar structures.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. The iodine atoms could facilitate interactions with proteins or nucleic acids, while the acetamido group might enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)acetic acid: Lacks the o-tolyl group, which might affect its chemical reactivity and biological activity.

    2-(3-(N-Methylacetamido)-2,4,6-diiodophenoxy)-2-(o-tolyl)acetic acid: Contains fewer iodine atoms, potentially altering its imaging properties and reactivity.

    2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid: The position of the tolyl group is different, which could influence its steric interactions and overall activity.

Uniqueness

The unique combination of functional groups in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

23197-57-1

Molecular Formula

C18H16I3NO4

Molecular Weight

691.0 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C18H16I3NO4/c1-9-6-4-5-7-11(9)16(18(24)25)26-17-13(20)8-12(19)15(14(17)21)22(3)10(2)23/h4-8,16H,1-3H3,(H,24,25)

InChI Key

LRJORYLDOVGSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)N(C)C(=O)C)I)I

Origin of Product

United States

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